molecular formula C24H27N3O4S2 B2360297 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683264-08-6

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2360297
CAS No.: 683264-08-6
M. Wt: 485.62
InChI Key: OSQSUHQZVSWFNQ-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound designed for pharmaceutical and biochemical research. It features a 2-aminothiazole core, a privileged structure in medicinal chemistry known for its wide range of pharmacological applications . This molecule is functionalized with a (2-methylpiperidin-1-yl)sulfonyl group, a feature common in drug discovery that can be critical for target binding and optimizing the pharmacokinetic properties of a molecule . The integration of these moieties makes this benzamide derivative a valuable scaffold for investigating new therapeutic agents. Its primary research application is in the exploration of enzyme inhibition. Compounds with analogous 2-aminothiazole-sulfonamide architectures have demonstrated potent and dose-dependent inhibitory activity against various enzymes, including urease, α-glucosidase, and α-amylase, making them promising candidates for managing conditions like diabetes and infections related to ureolytic bacteria . The presence of the sulfonamide group also suggests potential for high selectivity and metabolic stability, which are desirable properties in lead compound development . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-14-19(9-12-22(16)31-3)21-15-32-24(25-21)26-23(28)18-7-10-20(11-8-18)33(29,30)27-13-5-4-6-17(27)2/h7-12,14-15,17H,4-6,13H2,1-3H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQSUHQZVSWFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C21H22N2O5S2
  • Molecular Weight : 446.5 g/mol

This structure includes a thiazole ring, a sulfonamide group, and a methoxy-substituted phenyl moiety, which are significant for its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding : Similar to other thiazole derivatives, this compound has been shown to bind to the colchicine site on tubulin, inhibiting its polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit potent anticancer activity against various cancer cell lines, including prostate and melanoma models. The ability to overcome multidrug resistance (MDR) is particularly noteworthy .
  • Enzyme Inhibition : The sulfonamide group may contribute to enzyme inhibition properties, making it a candidate for further studies in enzyme-targeted therapies .

Biological Activity Data

The following table summarizes key biological activities observed for this compound and related compounds:

Activity Description Reference
Anticancer ActivityInduces apoptosis in cancer cells
Tubulin Polymerization InhibitionBinds to colchicine site on tubulin
MDR OvercomingEffective against MDR cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • In Vivo Efficacy : A study evaluated the efficacy of similar thiazole derivatives in human prostate cancer xenograft models. Treatment with these compounds resulted in tumor growth inhibition with minimal toxicity observed at therapeutic doses .
  • Cell Line Studies : Research involving various cancer cell lines showed that compounds structurally related to this compound exhibited IC50 values in the nanomolar range, indicating high potency against tumor cells .

Comparison with Similar Compounds

Thiazole-Containing Sulfonamides

Example: 3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ( )

  • Structural similarities : Both compounds feature a thiazol-2-yl group linked to a benzamide.
  • Key differences: The target compound’s thiazole is substituted with a 4-methoxy-3-methylphenyl group, whereas the analog has a 4-phenoxyphenyl substituent. The sulfonamide group in the target compound is replaced by a methoxybenzamide in the analog.

Sulfonamide Derivatives with Triazole Cores

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ( )

  • Structural similarities : Both classes incorporate sulfonamide-linked aromatic systems.
  • Key differences :
    • The triazole-thione core in the analogs contrasts with the thiazole ring in the target compound.
    • The target’s 2-methylpiperidine sulfonyl group is absent in triazole analogs, which instead feature halophenyl substituents.
  • Implications : Thiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation .

Methoxyphenyl Sulfonamides

Example : N-(4-Methoxyphenyl)benzenesulfonamide ( )

  • Structural similarities : Both compounds include a methoxyphenyl group attached to a sulfonamide.
  • Key differences :
    • The target compound has a 3-methyl substituent adjacent to the methoxy group, which is absent in the simpler analog.
    • The analog lacks the thiazole-benzamide framework.
  • Implications : The additional methyl group in the target compound may enhance lipophilicity (logP) and influence crystal packing, as seen in related sulfonamide structures .

Piperidine Sulfonyl Derivatives

Example : N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide ( )

  • Structural similarities : Both incorporate sulfonamide-linked piperazine/piperidine groups.
  • Key differences :
    • The target uses a 2-methylpiperidine, while the analog employs a 4-ethylpiperazine.
    • The analog’s thiophene sulfonamide contrasts with the target’s benzamide-thiazole system.
  • Implications : Piperidine derivatives typically exhibit lower basicity (pKa) than piperazines, affecting protonation states under physiological conditions .

Data Table: Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Functional Implications Reference
Target Compound Thiazole-benzamide 4-(4-Methoxy-3-methylphenyl), 2-methylpiperidine sulfonyl Enhanced stability, modulated solubility
Thiazole sulfonamide (Analog) Thiazole-benzamide 4-Phenoxyphenyl Increased steric bulk
Triazole-thione (Analog) Triazole-thione Halophenyl sulfonyl Lower metabolic stability
Methoxyphenyl sulfonamide Simple sulfonamide 4-Methoxyphenyl Baseline lipophilicity
Piperidine sulfonamide (Analog) Piperazine-thiophene 4-Ethylpiperazine, pyridinyl Altered basicity

Preparation Methods

Bromination of 4-Methoxy-3-Methylacetophenone

The thiazole ring is constructed via the Hantzsch thiazole synthesis, requiring an α-bromo ketone intermediate.

  • Procedure :
    • 4-Methoxy-3-methylacetophenone is treated with bromine (Br₂) in acetic acid at 0–5°C for 2 hours.
    • The α-bromo derivative, 2-bromo-1-(4-methoxy-3-methylphenyl)ethan-1-one, is isolated via crystallization (yield: 75–80%).

Cyclization with Thiourea

The α-bromo ketone reacts with thiourea to form the thiazole ring.

  • Procedure :
    • A mixture of 2-bromo-1-(4-methoxy-3-methylphenyl)ethan-1-one (1 equiv) and thiourea (1.2 equiv) in ethanol is refluxed for 6–8 hours.
    • The product, 4-(4-methoxy-3-methylphenyl)thiazol-2-amine, is purified via recrystallization from ethanol/water (yield: 70–78%).

Mechanistic Insight :
Thiourea acts as a sulfur and nitrogen donor, facilitating cyclization through nucleophilic substitution and subsequent dehydration.

Preparation of 4-((2-Methylpiperidin-1-yl)Sulfonyl)Benzoic Acid

Sulfonation of Methyl Benzoate

Sulfonation introduces the sulfonic acid group at the para position.

  • Procedure :
    • Methyl benzoate is treated with fuming sulfuric acid (20% SO₃) at 50°C for 4 hours.
    • 4-Sulfobenzoic acid methyl ester is isolated after neutralization and extraction (yield: 65–70%).

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅).

  • Procedure :
    • 4-Sulfobenzoic acid methyl ester (1 equiv) reacts with PCl₅ (2 equiv) in dry dichloromethane at 0°C for 2 hours.
    • 4-(Chlorosulfonyl)benzoic acid methyl ester is obtained (yield: 85–90%).

Amination with 2-Methylpiperidine

The sulfonyl chloride reacts with 2-methylpiperidine to form the sulfonamide.

  • Procedure :
    • 4-(Chlorosulfonyl)benzoic acid methyl ester (1 equiv) and 2-methylpiperidine (1.5 equiv) are stirred in tetrahydrofuran (THF) with triethylamine (2 equiv) at 25°C for 12 hours.
    • 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid methyl ester is purified via column chromatography (yield: 75–80%).

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid.

  • Procedure :
    • The ester is treated with 2N NaOH in methanol/water (1:1) at 60°C for 3 hours.
    • 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid is isolated after acidification (yield: 90–95%).

Amide Coupling

Activation of Benzoic Acid

The carboxylic acid is converted to an acid chloride for nucleophilic acyl substitution.

  • Procedure :
    • 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid (1 equiv) reacts with thionyl chloride (SOCl₂, 3 equiv) at reflux for 2 hours.
    • 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride is obtained as a crude product (used directly).

Coupling with Thiazole Amine

The acid chloride reacts with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine.

  • Procedure :
    • A solution of 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride (1 equiv) and thiazole amine (1 equiv) in dichloromethane (DCM) is stirred with pyridine (2 equiv) at 0°C for 1 hour, then at 25°C for 12 hours.
    • The crude product is purified via recrystallization from ethyl acetate/hexane (yield: 65–70%).

Optimization and Challenges

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 2-aminothiazole vs. 4-aminothiazole.
  • Solution : Strict stoichiometric control of thiourea and α-bromo ketone minimizes byproducts.

Sulfonylation Efficiency

  • Issue : Incomplete conversion during sulfonyl chloride formation.
  • Solution : Excess PCl₅ and anhydrous conditions improve yields.

Amide Coupling Side Reactions

  • Issue : Hydrolysis of acid chloride in humid conditions.
  • Solution : Use of molecular sieves and inert atmosphere (N₂) stabilizes the intermediate.

Analytical Characterization

Key spectral data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, Thiazole-H), 7.32 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.20–3.10 (m, 2H, Piperidine-H), 2.95–2.85 (m, 2H, Piperidine-H), 2.45 (s, 3H, CH₃), 1.65–1.50 (m, 6H, Piperidine-H).
  • LC-MS (ESI+) : m/z 512.2 [M+H]⁺.

Q & A

Q. What are the primary synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 80°C, 12 hours) .
  • Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with 2-methylpiperidine in dichloromethane at 0–5°C .
  • Coupling reactions : Amide bond formation via EDC/HOBt-mediated coupling of intermediates in anhydrous DMF .
    Key considerations : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and monitor pH during workup to prevent decomposition.

Q. What spectroscopic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm), sulfonyl group (δ 3.1–3.5 ppm for piperidine CH₂), and methoxy substituents (δ 3.8 ppm) .
  • HRMS : Confirm molecular ion peak ([M+H]⁺) with <5 ppm error .
  • IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Q. How can initial biological screening be designed to evaluate anticancer activity?

  • In vitro assays :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
    • Dose-response curves (1–100 µM) to calculate IC₅₀.
  • Control compounds : Compare with cisplatin or doxorubicin to benchmark potency .

Advanced Research Questions

Q. How can synthetic yield be optimized using experimental design (DoE)?

  • Factors to vary : Temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .

  • Response surface methodology (RSM) : Use a central composite design to model interactions. For example:

    FactorLowHigh
    Temp (°C)6090
    Catalyst (mol%)24
    SolventDMFTHF
  • Outcome : Prioritize temperature (most significant factor) and switch to DMF for higher polarity .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Potential causes : Cell line heterogeneity, assay protocols (e.g., serum concentration), or batch purity.
  • Mitigation strategies :
    • Validate purity via HPLC (>95%) .
    • Standardize assay conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
    • Compare with structural analogs (Table 1) to identify substituent-dependent trends .

Q. Table 1: Comparative IC₅₀ Values of Analogous Compounds

CompoundSubstituentIC₅₀ (µM)Target
Target compound2-methylpiperidine sulfonyl12.3 ± 1.5HeLa
Analog AMorpholine sulfonyl18.7 ± 2.1MCF-7
Analog BPiperazine sulfonyl9.8 ± 0.9A549
Source: Adapted from

Q. What strategies guide structure-activity relationship (SAR) analysis for this compound?

  • Modify key groups :
    • Sulfonyl moiety : Replace 2-methylpiperidine with morpholine or piperazine to alter hydrophobicity .
    • Methoxy group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Assay readouts : Measure changes in cytotoxicity, solubility (logP), and metabolic stability (microsomal t₁/₂) .

Q. How to investigate the mechanism of action using advanced biochemical methods?

  • Molecular docking : Simulate binding to tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM) using AutoDock Vina .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) via radiometric assays (³²P-ATP) .
  • Apoptosis markers : Western blot for caspase-3/9 cleavage and PARP degradation .

Methodological Notes

  • Data reproducibility : Document reaction conditions (e.g., humidity, stirring rate) and raw spectra in supplementary files.

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